

A Comparative Analysis of the PI3Ky Inhibitors TASP0415914 and Eganelisib (IPI-549)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TASP0415914	
Cat. No.:	B611172	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphoinositide 3-kinase gamma (PI3Ky) inhibitors, **TASP0415914** and Eganelisib (IPI-549). The focus is on their cross-reactivity and selectivity profiles, supported by available experimental data. This objective analysis is intended to aid researchers in the selection of appropriate chemical probes and potential therapeutic candidates for studies related to inflammation, autoimmune disorders, and immuno-oncology.

Introduction to TASP0415914 and Eganelisib

TASP0415914 is a potent and orally active inhibitor of PI3Ky, identified as a potential therapeutic agent for inflammatory diseases. Eganelisib (also known as IPI-549) is a first-inclass and highly selective PI3Ky inhibitor that has advanced to clinical trials in immuno-oncology. Both molecules target the same isoform of PI3K, an enzyme critically involved in the signaling pathways that regulate immune cell trafficking and function. Understanding the selectivity of these inhibitors is paramount, as off-target effects can lead to undesirable side effects and confound experimental results.

Comparative Selectivity and Potency

The following tables summarize the available quantitative data on the potency and selectivity of **TASP0415914** and Eganelisib. It is important to note that publicly available cross-reactivity data



for **TASP0415914** is limited, which restricts a direct comprehensive comparison with the extensively profiled Eganelisib.

Table 1: Potency against Primary Target (PI3Ky)

Compound	Assay Type	IC50 (nM)	Kd (nM)
TASP0415914	Biochemical	29	Not Available
Eganelisib (IPI-549)	Biochemical	16[1][2]	0.29[1]
Eganelisib (IPI-549)	Cellular	1.6[1]	Not Applicable

Table 2: Selectivity against Class I PI3K Isoforms

Compound	Pl3Kα (IC50, nM)	PI3Kβ (IC50, nM)	PI3Kδ (IC50, nM)
TASP0415914	Not Available	Not Available	Not Available
Eganelisib (IPI-549)	3200[1]	3500[1]	>8400[1]

Table 3: Off-Target Kinase Activity

Compound	Off-Target Kinase	IC50 (nM)	Notes
TASP0415914	Akt	294	-
Eganelisib (IPI-549)	Broad Kinase Panel (468 kinases)	>1000	Eganelisib shows >100-fold selectivity over other lipid and protein kinases.[1]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess kinase inhibitor potency and selectivity. Below are detailed descriptions of the key methodologies.



Biochemical Kinase Assays (Radiometric Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate from [γ -³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Protocol:

- A reaction mixture is prepared containing the purified PI3Ky enzyme, a lipid substrate (e.g., phosphatidylinositol 4,5-bisphosphate), and the test compound at various concentrations.
- The kinase reaction is initiated by the addition of [y-33P]ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the radiolabeled lipid product is separated from the unreacted [y-33P]ATP, typically through a filter-binding apparatus.
- The radioactivity on the filter is quantified using a scintillation counter.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays for PI3K Isoform Selectivity

Objective: To determine the IC50 of a compound against different PI3K isoforms in a cellular context.

Principle: These assays measure the phosphorylation of downstream effectors, such as Akt, in cell lines that are dependent on the activity of a specific PI3K isoform.

Protocol:

• Cell lines expressing specific PI3K isoforms are seeded in multi-well plates.



- The cells are treated with a range of concentrations of the test compound.
- The cells are then stimulated with a growth factor or agonist to activate the PI3K pathway.
- Cell lysates are prepared, and the levels of phosphorylated Akt (pAkt) are measured using methods such as ELISA or Western blotting.
- The reduction in pAkt levels in the presence of the inhibitor is used to determine the cellular IC50 for each PI3K isoform.

Broad Kinase Profiling (e.g., KINOMEscan™)

Objective: To assess the selectivity of a compound against a large panel of kinases.

Principle: This is a competition binding assay that quantifies the interaction of a test compound with a large number of kinases. It measures the ability of the test compound to displace a known, immobilized ligand from the ATP-binding site of each kinase.

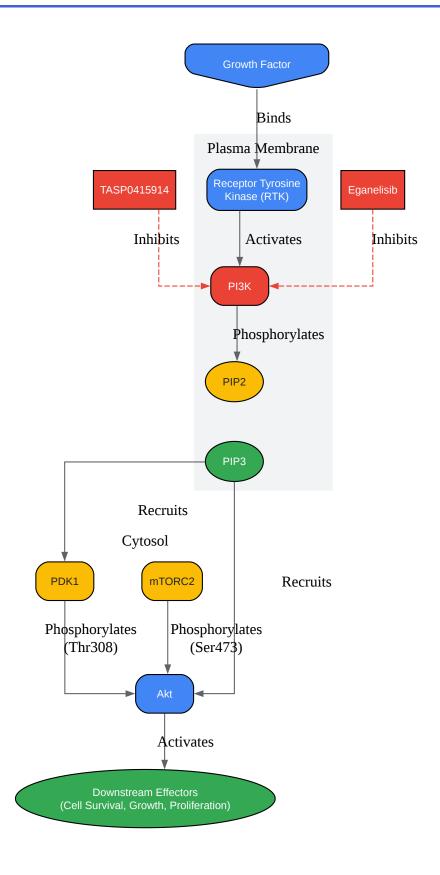
Protocol:

- A library of human kinases, each tagged with a unique DNA barcode, is used.
- Each kinase is mixed with the test compound and an immobilized, active-site directed ligand.
- The amount of kinase that binds to the immobilized ligand is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).
- A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
- The results are typically reported as the percentage of the control (DMSO) signal, with lower percentages indicating stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

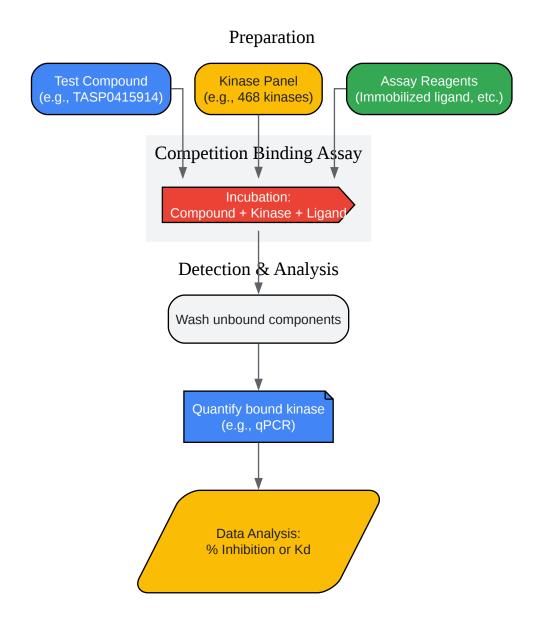




Click to download full resolution via product page

Caption: PI3K/Akt Signaling Pathway and Inhibition.





Click to download full resolution via product page

Caption: Kinase Profiling Experimental Workflow.

Discussion and Conclusion

Based on the available data, both **TASP0415914** and Eganelisib are potent inhibitors of PI3Ky. Eganelisib has been more extensively characterized in the public domain, demonstrating high selectivity for the y isoform over other Class I PI3K isoforms and a clean profile across a broad panel of kinases. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects and associated toxicities.







The limited publicly available data for **TASP0415914**, particularly the lack of a comprehensive kinome-wide screen and data on its activity against other PI3K isoforms, makes a thorough comparison difficult. While its potency against PI3Ky is established, its broader selectivity profile remains to be fully elucidated in the public literature. The observed inhibition of Akt at a concentration approximately 10-fold higher than its PI3Ky IC50 suggests some potential for off-target effects at higher doses.

For researchers selecting a PI3Ky inhibitor, the choice will depend on the specific research question. For studies requiring a highly selective and well-characterized tool compound with a low probability of off-target kinase effects, Eganelisib is a strong candidate based on the currently available data. If **TASP0415914** is being considered, it is recommended that researchers perform their own comprehensive selectivity profiling to fully characterize its activity and ensure that any observed biological effects can be confidently attributed to the inhibition of PI3Ky.

In conclusion, while both **TASP0415914** and Eganelisib are valuable molecules for studying the role of PI3Ky, the more extensive characterization of Eganelisib's selectivity provides a higher degree of confidence for its use as a specific chemical probe in complex biological systems. Further publication of cross-reactivity data for **TASP0415914** would be beneficial for the research community to enable a more complete comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. adooq.com [adooq.com]
- To cite this document: BenchChem. [A Comparative Analysis of the PI3Ky Inhibitors TASP0415914 and Eganelisib (IPI-549)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611172#cross-reactivity-studies-of-tasp0415914]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com